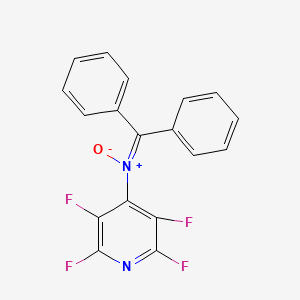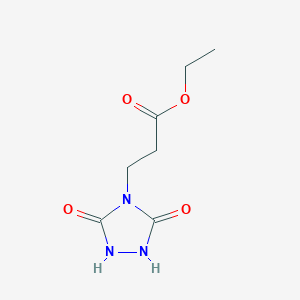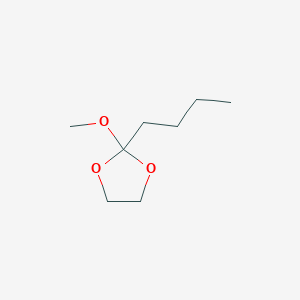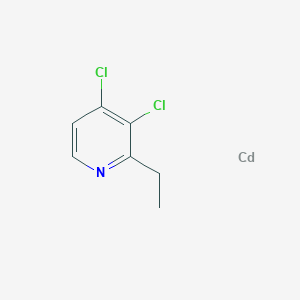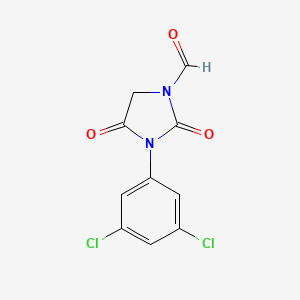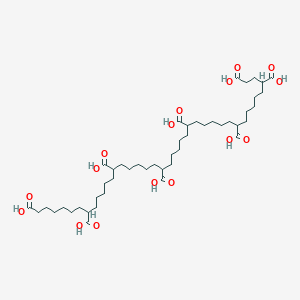![molecular formula C13H15Cl2N3O B14292647 1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride CAS No. 116109-40-1](/img/structure/B14292647.png)
1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-acetylpyridine with methylamine, followed by chlorination to yield the dichloride salt . The detailed reaction scheme is beyond the scope of this article, but it typically proceeds through intermediate steps.
Industrial Production:
Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, scalability, and safety protocols.
Analyse Des Réactions Chimiques
1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substitution reactions with other nucleophiles can occur at the methylamino group or elsewhere. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Chemistry: As a ligand in coordination chemistry, it forms complexes with metal ions.
Biology: It may be used in biological studies due to its unique properties.
Medicine: Research explores its potential as a drug candidate or diagnostic agent.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism of action depends on the specific context (e.g., coordination chemistry, biological interactions). It likely involves interactions with receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
While 1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride is unique, similar compounds include other bipyridine derivatives, such as Emamectin benzoate . Emamectin benzoate is a biopesticide used in agriculture.
Remember that this article provides an overview, and deeper exploration requires specialized literature and research
Propriétés
Numéro CAS |
116109-40-1 |
|---|---|
Formule moléculaire |
C13H15Cl2N3O |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
N-methyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetamide;dichloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c1-14-13(17)10-16-8-4-12(5-9-16)11-2-6-15-7-3-11;;/h2-9H,10H2,1H3;2*1H |
Clé InChI |
UVNZKELOQYSDMC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


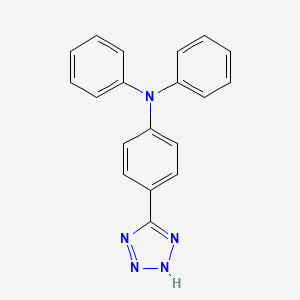

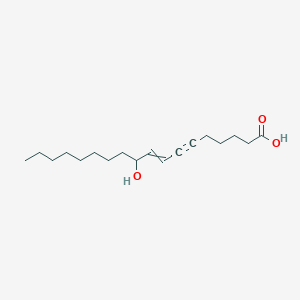

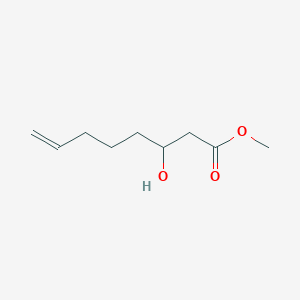

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
